邻苯二甲酸二异丁酯

描述

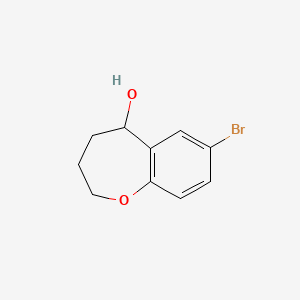

Ethyl isobutyl phthalate is a synthetic industrial compound . It is also known as monoisobutyl phtalic acid or MIBP . It has a linear formula of C14H18O4 .

Molecular Structure Analysis

The molecular formula of Ethyl isobutyl phthalate is C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da .Chemical Reactions Analysis

Phthalates, including Ethyl isobutyl phthalate, are known to be endocrine disruptors . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions .Physical And Chemical Properties Analysis

Ethyl isobutyl phthalate has a density of 1.1±0.1 g/cm^3, a boiling point of 293.6±8.0 °C at 760 mmHg, and a flash point of 152.9±7.9 °C . It has a molar refractivity of 68.3±0.3 cm^3 and a molar volume of 231.6±3.0 cm^3 .科学研究应用

-

Use as a Plasticizer in Resins and Polymers

-

Exposure Assessment

- Application : Mono-isobutyl phthalate (MiBP), a major in vivo metabolite of DiBP, is used as a biomarker for DiBP exposure assessment .

- Method : Pharmacokinetic studies were performed in male rats following the administration of DiBP, and these results were used for the development and validation of a physiologically based pharmacokinetic (PBPK) model .

- Results : The metabolism of DiBP to MiBP in the body was very significant and rapid, and the biodistribution of MiBP was broad and major .

-

Health Risk Assessment

- Application : DiBP and its major metabolite MiBP have been the subject of risk assessment studies .

- Method : The established PBPK model for rats was extrapolated to a human PBPK model of DiBP and MiBP based on human physiological parameters and allometric scaling .

- Results : The reference dose of 0.512 mg/kg/day of DiBP and external doses of 6.14–280.90 μg/kg/day DiBP for human risk assessment were estimated using Korean biomonitoring values .

-

Natural Sources and Biological Activities

- Application : PAEs have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species, but also isolated and purified from various algae, bacteria, and fungi .

- Results : PAEs are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .

-

Use in Cosmetics and Personal Products

- Application : Diisobutyl phthalate (DIBP), which is structurally similar to Ethyl isobutyl phthalate, is used in many industrial and personal products, such as lacquers, nail polish and cosmetics .

- Results : The use of DIBP in these products can lead to human exposure, which has potential health implications .

安全和危害

Phthalates, including Ethyl isobutyl phthalate, are associated with a variety of health outcomes . They can cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . It is recommended to handle them in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

未来方向

Phthalates have ubiquitous presence in food and environment with potential adverse health effects in humans . There is a need to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health . More countries should establish constraints or substitute measures for phthalates to reduce health risks .

属性

IUPAC Name |

1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-13(15)11-7-5-6-8-12(11)14(16)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXXQVSKWJPZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620537 | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl isobutyl phthalate | |

CAS RN |

94491-96-0 | |

| Record name | 1-Ethyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94491-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)